ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate

Vue d'ensemble

Description

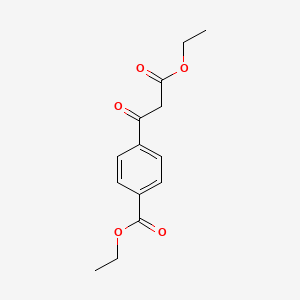

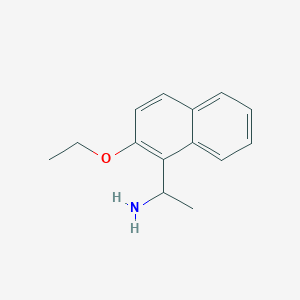

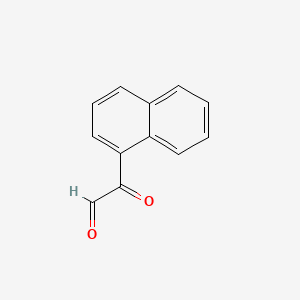

Ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate is a chemical compound with a linear formula of C9H13NO2 . It is related to the class of compounds known as pyrrole alkaloids .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrole ring attached to a propanoate ester group . The InChI code for this compound is 1S/C9H13NO2/c1-2-12-9(11)5-8-10-6-3-4-7-10/h3-4,6-7H,2,5,8H2,1H3 .Applications De Recherche Scientifique

Biodegradation and Fate in Environment

The research on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater provides insights into how similar compounds degrade in environmental contexts. It emphasizes the roles of microorganisms in breaking down such compounds aerobically and the potential for bioremediation strategies in contaminated sites. Microorganisms capable of degrading ETBE could offer clues to how similar compounds like ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate might interact with environmental factors (Thornton et al., 2020).

Biomarkers for Health Studies

Another significant application is the use of chemical compounds as biomarkers in health studies. For instance, the study of human urinary carcinogen metabolites sheds light on the potential of specific compounds to serve as indicators for environmental and lifestyle exposures related to cancer risk. Such research underscores the utility of chemical markers in epidemiological studies and public health interventions (Hecht, 2002).

Understanding Ethylene's Role in Plant Biology

The study of ethylene and its precursors in plants offers valuable insights into the hormonal regulation of plant growth and development. Ethylene is a critical hormone in plants, and research into its synthesis, signaling, and effects helps in understanding plant responses to environmental stresses and in developing strategies for improving crop resilience and productivity. The precursor molecule, 1-aminocyclopropane-1-carboxylic acid (ACC), and its role beyond ethylene synthesis highlight the complexity of plant hormonal networks and their potential applications in agriculture (Van de Poel & Van Der Straeten, 2014).

Advanced Materials and Chemical Engineering

Research into the chemical recycling of poly(ethylene terephthalate) (PET) showcases the application of chemical processes in addressing environmental concerns related to plastic waste. This area of research highlights the potential for chemical compounds and processes to contribute to sustainability and waste reduction efforts in the materials science and engineering fields (Karayannidis & Achilias, 2007).

Mécanisme D'action

Target of Action

Ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that pyrrole compounds often interact with biological targets through hydrogen bonding and π-π stacking interactions .

Biochemical Pathways

Pyrrole compounds are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Pyrrole compounds are known to exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Analyse Biochimique

Biochemical Properties

Pyrrole derivatives are known to interact with various enzymes and proteins, influencing biochemical reactions

Cellular Effects

Pyrrole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

ethyl 3-(2-formylpyrrol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-2-14-10(13)5-7-11-6-3-4-9(11)8-12/h3-4,6,8H,2,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJDVBNRYXLWRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1C=CC=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(4-chloro-5-cyano-1,3-thiazol-2-yl)amino]acetate](/img/structure/B3147922.png)

![8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline](/img/structure/B3147991.png)